molecular formula C21H27NO6 B12322527 (7S)-8beta,10beta-Epoxy-3,4,7,8-tetramethoxy-17-methylhasubanan-6-one

(7S)-8beta,10beta-Epoxy-3,4,7,8-tetramethoxy-17-methylhasubanan-6-one

Cat. No.: B12322527
M. Wt: 389.4 g/mol
InChI Key: UTTZNWQGZHNUIG-UHFFFAOYSA-N
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Description

(7S)-8beta,10beta-Epoxy-3,4,7,8-tetramethoxy-17-methylhasubanan-6-one is a complex organic compound belonging to the class of alkaloids. This compound is characterized by its unique structural features, including an epoxy group and multiple methoxy groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7S)-8beta,10beta-Epoxy-3,4,7,8-tetramethoxy-17-methylhasubanan-6-one typically involves multiple steps, starting from simpler organic molecules. The key steps include:

    Formation of the core structure: This involves the construction of the hasubanan skeleton through a series of cyclization reactions.

    Introduction of functional groups: Methoxy groups are introduced via methylation reactions, while the epoxy group is formed through an epoxidation reaction.

    Final modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification techniques to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

(7S)-8beta,10beta-Epoxy-3,4,7,8-tetramethoxy-17-methylhasubanan-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

(7S)-8beta,10beta-Epoxy-3,4,7,8-tetramethoxy-17-methylhasubanan-6-one has several scientific research applications:

    Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms.

    Biology: The compound’s potential biological activities make it a candidate for studying interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It may be used in the development of new materials or as a precursor for other valuable compounds.

Mechanism of Action

The mechanism by which (7S)-8beta,10beta-Epoxy-3,4,7,8-tetramethoxy-17-methylhasubanan-6-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may modulate signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its specific arrangement of functional groups and its unique biological activities

Properties

Molecular Formula

C21H27NO6

Molecular Weight

389.4 g/mol

IUPAC Name

3,4,11,12-tetramethoxy-17-methyl-18-oxa-17-azapentacyclo[8.4.3.18,11.01,10.02,7]octadeca-2(7),3,5-trien-13-one

InChI

InChI=1S/C21H27NO6/c1-22-9-8-19-10-13(23)18(26-4)21(27-5)20(19,22)11-15(28-21)12-6-7-14(24-2)17(25-3)16(12)19/h6-7,15,18H,8-11H2,1-5H3

InChI Key

UTTZNWQGZHNUIG-UHFFFAOYSA-N

Canonical SMILES

CN1CCC23C14CC(C5=C2C(=C(C=C5)OC)OC)OC4(C(C(=O)C3)OC)OC

Origin of Product

United States

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